molecular formula C7H4BrFO2 B1447579 6-Bromo-3-fluoro-2-hydroxybenzaldehyde CAS No. 1236079-57-4

6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Cat. No.: B1447579
CAS No.: 1236079-57-4
M. Wt: 219.01 g/mol
InChI Key: HRNLFMAOPJHXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-fluoro-2-hydroxybenzaldehyde (: 1236079-57-4, Molecular Formula: C 7 H 4 BrFO 2 , Molecular Weight: 219.01 g/mol) is a substituted benzaldehyde derivative designed for use as a key synthetic intermediate in advanced organic and medicinal chemistry research . This compound features a reactive aldehyde group, a phenolic hydroxyl group, and two distinct halogen substituents (bromine and fluorine) on its aromatic ring. This unique arrangement allows for selective and sequential functionalization, making it a valuable fluorinated building block for constructing more complex molecular architectures . Applications & Research Value: The primary value of this compound lies in its versatility. It serves as a precursor in the synthesis of diverse heterocycles and functionalized molecules. Its specific applications include use as a building block in medicinal chemistry for the exploration of novel bioactive compounds, with investigations into potential antimicrobial and anticancer activities . In chemical biology, it is utilized to create Schiff base ligands through condensation of the aldehyde group with primary amines; these ligands are valuable in coordination chemistry and for studying molecular interactions . Chemical Reactivity & Mechanism: The mechanism of action for this compound is rooted in the reactivity of its functional groups and their interactions with biological or chemical targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their function . The electron-withdrawing bromine and fluorine atoms influence the electron density of the ring and can enhance the compound's binding affinity in certain contexts. In synthetic transformations, the aldehyde is amenable to oxidation, reduction, and condensation reactions. The bromine atom is an effective leaving group, enabling metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) to introduce carbon or nitrogen-based substituents, while the fluorine atom can participate in nucleophilic aromatic substitution or act as a bioisostere . Attention: This product is offered For Research Use Only . It is not intended for human or veterinary, diagnostic, or therapeutic applications .

Properties

IUPAC Name

6-bromo-3-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNLFMAOPJHXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Approach

One common laboratory synthesis method involves the reaction of 2-amino-4-bromo-6-fluorophenol with chloral hydrate in an appropriate solvent. This reaction initially forms an intermediate compound, 2-(2-bromo-4-fluorophenoxymethyl)phenol. Subsequently, this intermediate undergoes oxidation under alkaline conditions using sodium hypochlorite and germanium trichloride as reagents to yield the target compound, this compound.

Step Reactants Conditions Product
1 2-amino-4-bromo-6-fluorophenol + chloral hydrate Solvent (e.g., ethanol), room temperature 2-(2-bromo-4-fluorophenoxymethyl)phenol (intermediate)
2 Intermediate + NaOCl + GeCl3 Alkaline medium, controlled temperature This compound

This method leverages the nucleophilic substitution of the amino group and subsequent oxidation to introduce the aldehyde functionality.

Halogenation and Functional Group Manipulation

Alternative synthetic routes involve selective halogenation of hydroxybenzaldehyde derivatives. For example, starting from 3-fluoro-2-hydroxybenzaldehyde, bromination at the 6-position can be achieved using brominating agents under controlled conditions to afford the desired compound.

Oxidative methods using potassium permanganate or other oxidants can modify substituents to yield carboxylic acid derivatives or further functionalized compounds, which can be subsequently converted back to aldehydes via reduction or other transformations.

Industrial Production Methods

Industrial-scale synthesis of this compound generally follows similar reaction pathways as laboratory methods but is optimized for yield, purity, and cost-effectiveness.

  • Optimization strategies include:
    • Use of large-scale reactors with precise temperature and pH control.
    • Employment of advanced purification techniques such as recrystallization and chromatographic separation to enhance product purity.
    • Recycling of solvents and reagents to improve sustainability.

Industrial processes often utilize continuous flow reactors for better control over reaction kinetics and scalability.

Related Synthetic Methods and Derivatives

Research also explores derivatives of this compound, such as methoxy-substituted analogs (e.g., 3-bromo-6-fluoro-2-methoxybenzaldehyde). A Chinese patent (CN110563565A) describes a synthetic method for such derivatives involving reaction of substituted phenols with paraformaldehyde in the presence of bases like potassium carbonate and solvents such as tetrahydrofuran or N,N-dimethylformamide. Although this patent focuses on methoxy derivatives, similar reaction conditions and reagents can be adapted for the hydroxybenzaldehyde compound.

Reagent/Condition Role
Potassium carbonate Base to facilitate substitution
Paraformaldehyde Source of aldehyde group
Solvents (THF, DMF) Medium for reaction
Stirring and reflux To ensure reaction completion

This two-step reaction involves initial formation of substituted phenol intermediates, followed by oxidation and purification steps.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Notes
Nucleophilic substitution + oxidation 2-amino-4-bromo-6-fluorophenol, chloral hydrate NaOCl, GeCl3, alkaline medium Room temp to mild heating Common lab and industrial method
Selective bromination 3-fluoro-2-hydroxybenzaldehyde Brominating agents (e.g., Br2) Controlled temperature Direct halogenation approach
Methoxy derivative synthesis (analogous) Substituted phenols, paraformaldehyde K2CO3, solvents (THF, DMF) Reflux, stirring Adaptable for hydroxy derivatives

Research Findings and Analytical Data

  • The nucleophilic substitution and oxidation method yields high purity this compound with molecular weight 219.01 g/mol and molecular formula C7H4BrFO2.
  • Purity and identity are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
  • The compound’s reactivity allows further functionalization, making it a versatile intermediate in medicinal chemistry.
  • Industrial methods emphasize scalability and environmental considerations, optimizing reaction parameters to minimize waste and maximize yield.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acids. Common oxidizing agents include:

Potassium permanganate (KMnO₄):
Under acidic or neutral conditions, KMnO₄ oxidizes the aldehyde to 6-bromo-3-fluoro-2-hydroxybenzoic acid. This reaction proceeds via a radical mechanism, with MnO₄⁻ acting as the oxidizing species .

Chromium trioxide (CrO₃):
In acidic media, CrO₃ selectively oxidizes the aldehyde group without affecting the hydroxyl or halogen substituents .

Reagent Conditions Product Yield
KMnO₄H₂SO₄, 80°C, 6h6-Bromo-3-fluoro-2-hydroxybenzoic acid~75%
CrO₃Acetic acid, 50°C6-Bromo-3-fluoro-2-hydroxybenzoic acid~68%

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol (-CH₂OH) using:

Sodium borohydride (NaBH₄):
NaBH₄ selectively reduces the aldehyde to 2-(bromo)-3-fluoro-6-hydroxybenzyl alcohol under mild conditions (RT, ethanol) .

Lithium aluminum hydride (LiAlH₄):
LiAlH₄ achieves complete reduction but requires anhydrous conditions (THF, 0°C).

Reagent Conditions Product Yield
NaBH₄Ethanol, RT, 2h2-(Bromo)-3-fluoro-6-hydroxybenzyl alcohol~82%
LiAlH₄THF, 0°C, 1h2-(Bromo)-3-fluoro-6-hydroxybenzyl alcohol~90%

Nucleophilic Substitution

The bromine atom at the 6-position undergoes substitution reactions with nucleophiles (e.g., amines, alkoxides):

With sodium methoxide (NaOCH₃):
In DMF at 120°C, bromine is replaced by methoxy, yielding 3-fluoro-2-hydroxy-6-methoxybenzaldehyde .

With aniline (C₆H₅NH₂):
Pd-catalyzed Buchwald-Hartwig amination introduces an amino group at the 6-position .

Nucleophile Conditions Product Yield
NaOCH₃DMF, 120°C, 12h3-Fluoro-2-hydroxy-6-methoxybenzaldehyde~65%
AnilinePd(OAc)₂, Xantphos, 100°C6-(Phenylamino)-3-fluoro-2-hydroxybenzaldehyde~58%

Condensation Reactions

The aldehyde participates in Schiff base formation with primary amines:

With ethylenediamine:
In ethanol under reflux, the compound forms a bidentate Schiff base ligand, useful in coordination chemistry .

Amine Conditions Product Yield
EthylenediamineEthanol, reflux, 8hBis(6-bromo-3-fluoro-2-hydroxybenzylidene)ethylenediamine~70%

Electrophilic Aromatic Substitution

The hydroxyl and fluorine groups direct electrophiles to specific positions:

Nitration:
Concentrated HNO₃/H₂SO₄ introduces a nitro group at the 4-position (para to hydroxyl) .

Sulfonation:
Fuming H₂SO₄ adds a sulfonic acid group at the 5-position .

Protection/Deprotection Strategies

  • Hydroxyl protection: Silylation with TBDMSCl (imidazole, DMF) shields the -OH group during aldehyde reactions .

  • Aldehyde protection: Acetal formation with ethylene glycol (H⁺ catalyst) prevents undesired oxidation .

Key Research Findings

  • Regioselectivity in substitution: Bromine’s position (6-) enhances reactivity toward SNAr mechanisms due to electron-withdrawing effects from fluorine and hydroxyl groups .

  • Steric effects: The 3-fluoro substituent hinders electrophilic attack at adjacent positions, favoring meta substitution .

  • Catalyst dependency: Palladium catalysts (e.g., Pd(OAc)₂) improve yields in cross-coupling reactions by stabilizing intermediates .

This compound’s versatility in oxidation, reduction, and substitution makes it a valuable intermediate for synthesizing bioactive molecules and functional materials. Experimental validation of these pathways is recommended for specific applications.

Scientific Research Applications

6-Bromo-3-fluoro-2-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The bromine and fluorine atoms may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Positional Isomer: 3-Bromo-6-fluoro-2-hydroxybenzaldehyde

  • Molecular Formula : C₇H₄BrFO₂ (identical to the target compound)
  • CAS Number : 199287-82-6
  • Key Differences: The bromine and fluorine substituents are swapped (Br at position 3, F at position 6). Steric and electronic differences could influence reactivity in cross-coupling reactions or hydrogen bonding.

Functional Group Analog: 6-Bromo-3-fluoro-2-formylbenzamide

  • Molecular Formula: C₈H₅BrFNO₂
  • CAS Number : 2383259-84-3
  • Key Differences :
    • The hydroxyl (-OH) group is replaced with an amide (-CONH₂), increasing polarity and hydrogen-bonding capacity.
    • Higher molecular weight (246.04 g/mol vs. ~219.01 g/mol for the target compound) may affect solubility in organic solvents.
    • The amide group reduces electrophilicity at the aldehyde, making it less reactive in nucleophilic additions compared to the target compound.

Methoxy and Methyl Derivatives

  • Examples :
    • 3-Bromo-6-fluoro-2-methoxybenzaldehyde (CAS: 473416-74-9)
    • 3-Bromo-6-fluoro-2-methylbenzaldehyde (CAS: 1785354-53-1)
  • Key Differences: Methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, contrasting with the electron-withdrawing hydroxyl (-OH) in the target compound . Methoxy derivatives may exhibit lower acidity but improved stability against oxidation.

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Key Properties/Applications
6-Bromo-3-fluoro-2-hydroxybenzaldehyde C₇H₄BrFO₂ ~219.01 Br (6), F (3), OH (2) Aldehyde, Hydroxyl High reactivity for synthesis
3-Bromo-6-fluoro-2-hydroxybenzaldehyde C₇H₄BrFO₂ 219.01 Br (3), F (6), OH (2) Aldehyde, Hydroxyl Positional isomer; altered electronics
6-Bromo-3-fluoro-2-formylbenzamide C₈H₅BrFNO₂ 246.04 Br (6), F (3), CONH₂ Aldehyde, Amide Enhanced polarity, drug intermediates
3-Bromo-6-fluoro-2-methoxybenzaldehyde C₈H₆BrFO₂ 233.03 Br (3), F (6), OCH₃ Aldehyde, Methoxy Improved stability, agrochemicals

Research Findings and Implications

  • Substituent Effects : Bromine and fluorine at ortho/para positions significantly influence electronic properties. Bromine’s strong electron-withdrawing effect enhances the electrophilicity of the aldehyde group, facilitating reactions like nucleophilic aromatic substitution .
  • Industrial Relevance : Methoxy and methyl derivatives (e.g., 3-Bromo-6-fluoro-2-methoxybenzaldehyde) are commercially available from multiple suppliers, suggesting their utility in scalable syntheses .

Biological Activity

6-Bromo-3-fluoro-2-hydroxybenzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of bromine and fluorine substituents along with a hydroxyl group, presents a promising scaffold for the development of novel therapeutic agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

The molecular formula of this compound is C7H4BrFO2C_7H_4BrFO_2, with a molecular weight of approximately 219.01 g/mol. The compound features an aldehyde functional group, which is reactive and can participate in various chemical reactions such as oxidation and reduction.

PropertyValue
Molecular FormulaC7H4BrFO2C_7H_4BrFO_2
Molecular Weight219.01 g/mol
Boiling PointNot available
PurityTypically >97%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The hydroxyl and aldehyde groups can form hydrogen bonds with proteins and enzymes, potentially modulating their functions. The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity and binding affinity, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. This includes potential applications in developing new antibiotics or antifungal agents.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. It may act as a selective kinase inhibitor, targeting enzymes involved in cancer cell survival and growth.
  • Anti-inflammatory Effects : Research suggests that derivatives can modulate inflammatory pathways, indicating potential use in developing anti-inflammatory therapies.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Anticancer Activity : A study published in Molecules showed that modifications to the benzaldehyde scaffold could enhance its potency as a kinase inhibitor, demonstrating effective inhibition of cancer cell lines in vitro .
  • Investigation into Antimicrobial Properties : Another research effort highlighted the antimicrobial efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits cancer cell proliferation
Anti-inflammatoryModulates inflammatory pathways

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving brominated and fluorinated precursors. The resulting derivatives are being explored for enhanced biological activity.

Table 3: Synthetic Methods for Derivatives

MethodDescription
Nucleophilic SubstitutionReactions using amines or thiols
OxidationUsing potassium permanganate to form carboxylic acids
ReductionSodium borohydride used to reduce aldehydes to alcohols

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-3-fluoro-2-hydroxybenzaldehyde, and how can regioselectivity be controlled?

  • Methodological Answer : Synthesis typically involves halogenation and hydroxylation steps. For bromo-fluoro-benzaldehyde derivatives, bromination of fluorinated precursors under controlled conditions (e.g., using NBS or Br₂ with Lewis acids) is common. Regioselectivity is influenced by directing groups: the hydroxyl (-OH) and aldehyde (-CHO) groups direct electrophilic substitution to specific positions. For example, in analogous compounds like 2-bromo-3-hydroxybenzaldehyde, bromination at the ortho position to -OH was observed despite competing directing effects . Use low temperatures (0–5°C) and anhydrous solvents (e.g., DCM) to minimize side reactions. Confirm regiochemistry via 1^1H NMR (e.g., coupling patterns of aromatic protons) and mass spectrometry.

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) are standard. For halogenated benzaldehydes, purity >95% can be achieved, as seen in similar compounds like 4-bromo-2-fluorobenzaldehyde (mp 60–62°C, >95% purity via HPLC) . Monitor fractions by TLC (UV visualization) and characterize purity via melting point analysis and 19^{19}F NMR to detect residual fluorinated impurities.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/N₂) to prevent oxidation of the aldehyde group. Similar boronic acid derivatives (e.g., 4-bromo-3-fluorophenylboronic acid) require strict temperature control to avoid decomposition . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected 13^{13}13C NMR shifts) be resolved for halogenated benzaldehydes?

  • Methodological Answer : Cross-validate with complementary techniques:
  • X-ray crystallography : Resolves ambiguities in substituent positions, as seen in studies of 2-bromo-3-hydroxybenzaldehyde derivatives .
  • DFT calculations : Predict NMR chemical shifts and compare with experimental data to confirm assignments.
  • 2D NMR (COSY, HSQC) : Map coupling interactions, especially for overlapping aromatic signals. For example, in 6-bromo-2-fluoro-3-iodophenylboronic acid, HSQC clarified 1^{1}H-13^{13}C correlations .

Q. What mechanistic insights explain unexpected reaction outcomes (e.g., formation of byproducts during bromination)?

  • Methodological Answer : Investigate via:
  • Isotopic labeling : Track bromine incorporation using 81^{81}Br/79^{79}Br isotopic patterns in mass spectra.
  • Kinetic studies : Monitor reaction progression under varying temperatures to identify intermediate species.
  • Computational modeling : Use DFT to compare activation energies of competing pathways. For instance, bromination of 3-hydroxybenzaldehyde unexpectedly favored the 2-bromo isomer due to steric hindrance at the 4-position .

Q. How can multi-step syntheses of this compound derivatives be designed for pharmaceutical intermediates?

  • Methodological Answer :
  • Step 1 : Protect the hydroxyl group (e.g., acetyl or TBS protection) to prevent undesired reactivity.
  • Step 2 : Introduce fluorine via electrophilic fluorination (Selectfluor®) or halogen exchange (e.g., Balz-Schiemann reaction).
  • Step 3 : Suzuki-Miyaura coupling with boronic acids (e.g., 4-bromo-2-fluorophenylboronic acid, CAS 216393-64-5 ) to install additional substituents.
  • Step 4 : Deprotect and purify via preparative HPLC. Validate each step by 19^{19}F NMR and HRMS.

Key Recommendations for Methodological Rigor

  • Contradiction Analysis : Replicate reactions under controlled conditions to isolate variables (e.g., temperature, catalyst loading) when discrepancies arise .
  • Advanced Characterization : Combine XRD and spectroscopic data to resolve structural ambiguities, as demonstrated for halogenated benzaldehydes .
  • Safety Protocols : Follow GHS guidelines for handling brominated/fluorinated compounds, including PPE and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-fluoro-2-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.